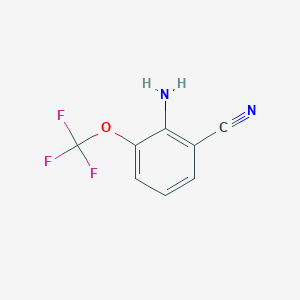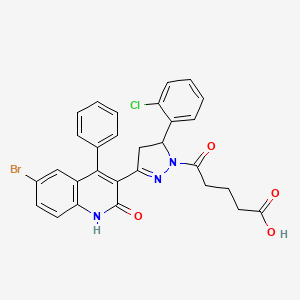![molecular formula C21H25N3O3 B2392774 2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097883-02-6](/img/structure/B2392774.png)
2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- The compound has been involved in studies related to the synthesis of various heterocyclic derivatives. Bacchi et al. (2005) explored the catalytic reactions under oxidative carbonylation conditions to yield derivatives like tetrahydrofuran, dioxolane, and oxazoline, which included dihydropyridinone and tetrahydropyridinedione derivatives (Bacchi et al., 2005).
2. Anticancer and Antiproliferative Properties
- Parveen et al. (2017) synthesized compounds related to this chemical, examining their efficacy against human breast cancer cell lines and identifying specific compounds with notable anti-proliferative activities (Parveen et al., 2017).
3. Anticonvulsant Properties
- Georges et al. (1989) reported the crystal structures of anticonvulsant compounds that include substituted pyridazines, showcasing their potential in this field (Georges et al., 1989).
4. Oxidation Studies and Chirality
- Möhrle et al. (2007) conducted oxidation studies on methylpiperidine derivatives, analyzing the chirality and formation of different compounds, which is crucial for understanding the reactivity and applications of such compounds (Möhrle et al., 2007).
5. Spectral Analysis and Structure Elucidation
- Sarazin et al. (1991) used NMR techniques to differentiate atoms in the piperidine ring, providing vital insights for structural analysis of related compounds (Sarazin et al., 1991).
6. Crystallography and Molecular Packing
- Kuleshova et al. (2000) determined the molecular and crystal structures of hydroxy derivatives of hydropyridine, providing a basis for understanding the molecular packing in crystals of similar compounds (Kuleshova et al., 2000).
7. Antibacterial and Antifungal Activities
- Suresh et al. (2016) synthesized derivatives for evaluating their antimicrobial activities against various pathogens, highlighting the potential medicinal applications of such compounds (Suresh et al., 2016).
Propriétés
IUPAC Name |
2-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20-7-6-19(17-4-2-1-3-5-17)22-24(20)14-16-8-11-23(12-9-16)21(26)18-10-13-27-15-18/h1-7,16,18H,8-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGNIOHZVMKME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one](/img/structure/B2392693.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)

![N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/no-structure.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2392710.png)

![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)
